

Spectral Properties of Reactive Yellow 15: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reactive Yellow 15**

Cat. No.: **B13747826**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Yellow 15, also known by its Colour Index name C.I. **Reactive Yellow 15**, is a sulfonated monoazo dye. Its chemical structure, characterized by an azo chromophore (-N=N-) connecting aromatic rings substituted with sulfonic acid groups, is responsible for its yellow color.^{[1][2]} The dye's reactive group, typically a vinyl sulfone, allows it to form covalent bonds with substrates containing hydroxyl or amino groups, such as cellulose fibers in textiles. While extensively used in the textile industry, its detailed photophysical properties, which are crucial for applications in biological research and drug development, are not widely documented. This guide provides a comprehensive overview of the known spectral properties of **Reactive Yellow 15**, outlines detailed experimental protocols for their determination, and discusses the general characteristics of structurally similar dyes.

Physicochemical Properties

A summary of the fundamental physicochemical properties of **Reactive Yellow 15** is presented in the table below.

Property	Value	Reference
Chemical Formula	<chem>C20H20N4Na2O11S3</chem>	[3] [4]
Molecular Weight	634.57 g/mol	[3] [4]
CAS Number	12226-47-0	[3] [4]
Appearance	Yellow Powder	[4]
Solubility	Soluble in water	[4]

Spectral Properties

The interaction of a dye with light is defined by its absorption and emission characteristics. While specific quantitative data for **Reactive Yellow 15** are scarce in publicly available literature, this section summarizes the known information and provides context based on the properties of similar sulfonated azo dyes.

Parameter	Value	Solvent/Conditions	Reference
Absorption Maximum (λ_{max})	428 nm	Water	[5]
410 nm	Aqueous (during microbial oxidation)	[6]	
Molar Absorptivity (ϵ)	Not available	-	
Emission Maximum (λ_{em})	Not available	-	
Fluorescence Quantum Yield (Φ)	Not available	-	

Note: The absorption maximum (λ_{max}) has been reported at 428 nm in water.[\[5\]](#) Another study observed a peak at 410 nm during microbial degradation, suggesting that the local chemical environment can influence the spectral properties of the dye.[\[6\]](#) Specific values for molar absorptivity, emission maximum, and quantum yield for **Reactive Yellow 15** are not readily

found in scientific literature. Azo dyes, in general, are not known for strong fluorescence, and many are non-fluorescent.

Experimental Protocols

For researchers wishing to determine the spectral properties of **Reactive Yellow 15** or similar dyes, the following detailed experimental protocols for UV-Visible absorption and fluorescence spectroscopy are provided.

I. Determination of Absorption Spectrum and Molar Absorptivity

This protocol outlines the steps to measure the absorption spectrum of **Reactive Yellow 15** and to determine its molar absorptivity (ϵ) using the Beer-Lambert law.

A. Materials and Equipment

- **Reactive Yellow 15**
- Distilled or deionized water (or other appropriate solvent)
- Volumetric flasks
- Pipettes
- UV-Visible spectrophotometer
- Quartz cuvettes (1 cm path length)

B. Preparation of Stock and Standard Solutions

- Stock Solution (e.g., 1 mM): Accurately weigh a precise amount of **Reactive Yellow 15** powder. Dissolve it in a known volume of solvent in a volumetric flask to create a stock solution of a specific molar concentration (e.g., 1 mM). The molecular weight of **Reactive Yellow 15** is 634.57 g/mol .
- Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations from the stock solution using serial dilutions.

C. Spectrophotometric Measurement

- Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.
- Blank Measurement: Fill a cuvette with the solvent used to prepare the dye solutions. Place it in the spectrophotometer and record a baseline (blank) spectrum across the desired wavelength range (e.g., 300-700 nm).
- Sample Measurement: Starting with the least concentrated standard, rinse the cuvette with a small amount of the standard solution before filling it. Measure the absorbance spectrum of each standard solution.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - Create a calibration curve by plotting the absorbance at λ_{max} against the concentration of the standard solutions.
 - Perform a linear regression on the data. The slope of the line will be equal to the molar absorptivity (ϵ) multiplied by the path length of the cuvette (l), which is typically 1 cm.
 - Calculate ϵ using the formula: $\epsilon = \text{slope} / l$

II. Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes the procedure for measuring the fluorescence emission spectrum and determining the fluorescence quantum yield (Φ) of **Reactive Yellow 15** relative to a standard.

A. Materials and Equipment

- **Reactive Yellow 15** solution of known absorbance at the excitation wavelength
- A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, $\Phi = 0.54$)

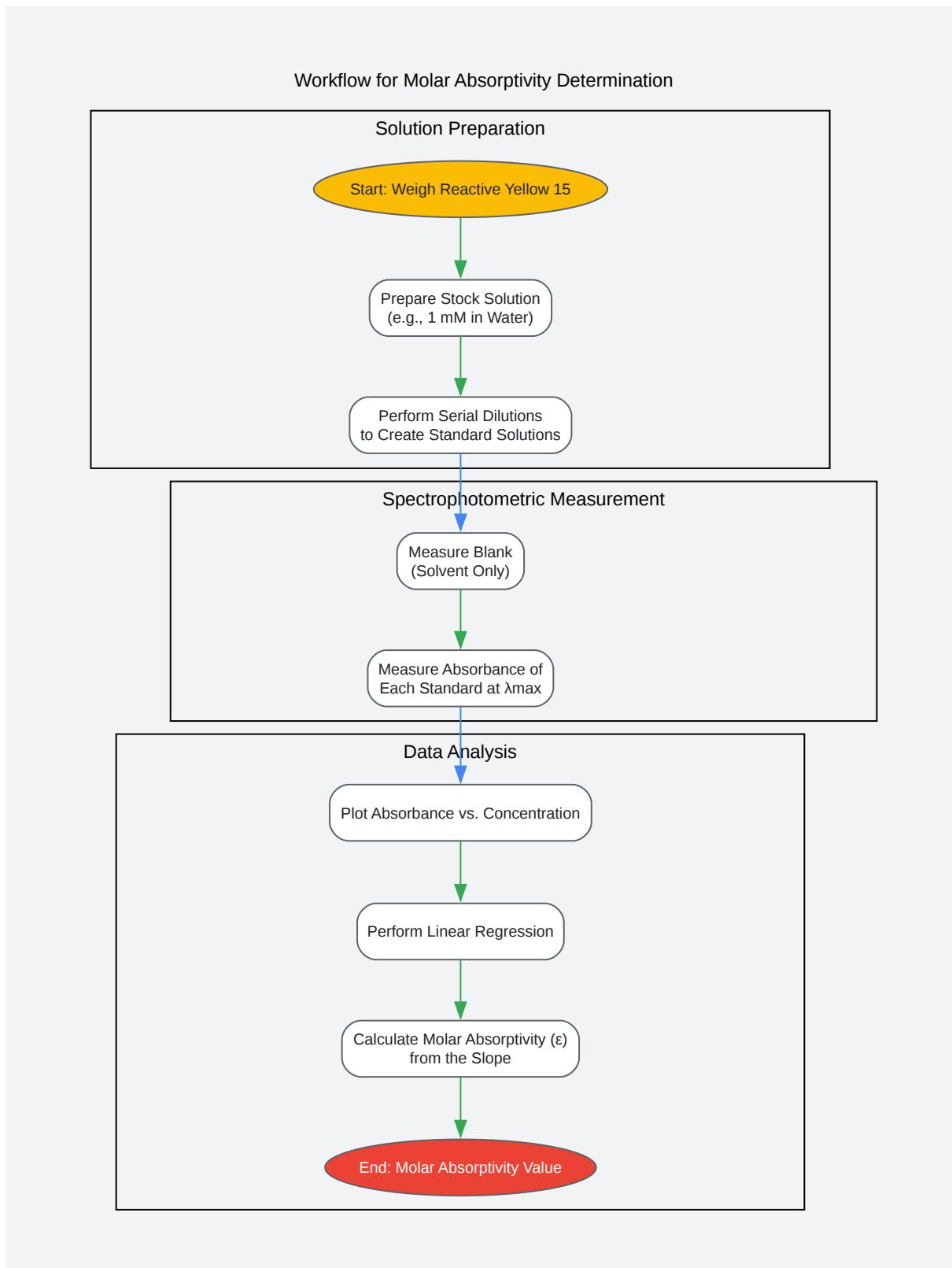
- Spectrofluorometer
- Quartz cuvettes

B. Measurement of Fluorescence Emission

- Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
- Excitation Wavelength Selection: Set the excitation wavelength to the absorption maximum (λ_{max}) of **Reactive Yellow 15** (approximately 428 nm).
- Emission Scan: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 450-800 nm).
- Standard Measurement: Prepare a solution of the fluorescent standard with a similar absorbance at the same excitation wavelength as the sample. Measure its emission spectrum under identical conditions.

C. Calculation of Quantum Yield

The relative fluorescence quantum yield can be calculated using the following equation:


$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$

Where:

- Φ is the quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- η is the refractive index of the solvent

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for determining the molar absorptivity of **Reactive Yellow 15**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the molar absorptivity of **Reactive Yellow 15**.

Conclusion

This technical guide provides a summary of the known spectral properties of **Reactive Yellow 15** and detailed protocols for their experimental determination. While there is a lack of comprehensive, publicly available data on its molar absorptivity and fluorescence characteristics, the provided methodologies will enable researchers to perform these measurements. The understanding and characterization of these spectral properties are essential for expanding the application of **Reactive Yellow 15** beyond the textile industry and into the realms of biological and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. khushidyechem.com [khushidyechem.com]
- 2. US7540883B2 - Reactive yellow dye composition - Google Patents [patents.google.com]
- 3. Reactive Yellow 15 | C20H20N4Na2O11S3 | CID 135565311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. worlddyeveristy.com [worlddyeveristy.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectral Properties of Reactive Yellow 15: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13747826#spectral-properties-of-reactive-yellow-15>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com